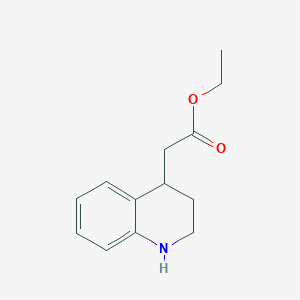

Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate

Description

Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate is a heterocyclic compound featuring a partially saturated quinoline core (tetrahydroquinoline) substituted at the 4-position with an ethyl acetate moiety. The tetrahydroquinoline scaffold is notable in medicinal chemistry due to its structural resemblance to bioactive alkaloids and its versatility in drug design .

Properties

IUPAC Name |

ethyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-16-13(15)9-10-7-8-14-12-6-4-3-5-11(10)12/h3-6,10,14H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARZXCGUFDMBHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCNC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate typically involves the reaction of anthranilic acid derivatives with ethyl bromoacetate under basic conditions . The reaction proceeds through nucleophilic substitution, followed by cyclization to form the quinoline ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant applications in medicinal chemistry and drug development .

Scientific Research Applications

Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate, differing in substitution patterns, ester groups, or core heterocycles:

Biological Activity

Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate is a compound of significant interest due to its diverse biological activities. This article explores its potential applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydroquinoline core, which is known for its presence in various natural products and synthetic drugs. The compound can be synthesized via a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . Its molecular weight is approximately 219.28 g/mol, and it exists as a liquid at room temperature.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in neurodegenerative diseases .

- Receptor Modulation : It may modulate various receptors and enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

- Biochemical Pathways : this compound interacts with multiple biochemical pathways due to the versatility of the tetrahydroquinoline structure.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance:

- Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

- The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anticancer Effects

The anticancer potential of this compound has been explored in several studies:

- Cell Viability : this compound has shown significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating strong inhibitory effects .

- Mechanisms : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. The compound influences signaling pathways related to cell proliferation and survival .

Case Studies

-

In Vitro Studies : A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability with accompanying morphological changes consistent with apoptosis .

Cell Line IC50 (µM) MCF-7 15 HeLa 20 A549 25 -

Antimicrobial Activity : In another study focusing on antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed inhibition zones comparable to standard antibiotics.

Pathogen Zone of Inhibition (mm) Staphylococcus aureus 18 Escherichia coli 15

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate and its derivatives?

Methodological Answer: The compound is typically synthesized via cyclization reactions involving N-substituted anilines and tricarboxylate esters. For example:

- Stepwise Cyclization : Reacting aniline derivatives with triethyl methanetricarboxylate under reflux conditions generates ethyl esters of tetrahydroquinoline carboxylic acids. This method is scalable and yields high-purity products due to controlled intramolecular cyclization .

- Reductive Amination : LiAlH4 in THF reduces intermediate Schiff bases, followed by treatment with SOCl2/CHCl3 to stabilize the ester moiety. This approach ensures regioselectivity at the tetrahydroquinoline core .

Q. How is the molecular conformation of this compound validated experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Hydrogen Bonding : Intermolecular O—H⋯O and N—H⋯O interactions stabilize the crystal lattice, forming R4<sup>2</sup>(8) and R4<sup>4</sup>(20) motifs. These interactions are critical for confirming planar geometry in the tetrahydroquinoline ring .

- Bond Length Analysis : SC-XRD data reveals C–C bond lengths (1.50–1.54 Å) and C–N bonds (1.35–1.40 Å), consistent with sp<sup>3</sup>-hybridized carbons in the tetrahydroquinoline system .

Advanced Research Questions

Q. How do electronic effects influence the reactivity of the tetrahydroquinoline core during functionalization?

Methodological Answer: The electron-rich nitrogen in the tetrahydroquinoline ring directs electrophilic substitution:

- Substituent Positioning : Electron-withdrawing groups (e.g., nitro, chloro) at the para position deactivate the ring, favoring meta-substitution. Computational studies (DFT) predict Fukui indices to identify reactive sites .

- Steric Effects : Bulky substituents at C4 hinder cyclization, requiring microwave-assisted synthesis to reduce reaction time and improve yields .

Q. What spectroscopic techniques resolve contradictions in characterizing tautomeric forms of this compound?

Methodological Answer:

- NMR Spectroscopy : <sup>1</sup>H NMR chemical shifts at δ 10.2–12.0 ppm indicate enolic proton resonance, confirming keto-enol tautomerism. <sup>13</sup>C NMR peaks at 170–180 ppm confirm ester carbonyl groups .

- IR Spectroscopy : Stretching frequencies at 1680–1720 cm<sup>−1</sup> (C=O) and 3200–3400 cm<sup>−1</sup> (N–H) distinguish between tautomers. Discrepancies are resolved by comparing experimental data with computed spectra (B3LYP/6-31G*) .

Q. How do intermolecular hydrogen bonds affect the compound’s supramolecular assembly in solid-state structures?

Methodological Answer:

- Crystal Packing Analysis : SC-XRD reveals O—H⋯O and C—H⋯O interactions that form 1D chains or 2D sheets. Hirshfeld surface analysis quantifies contact contributions (e.g., 25% O⋯H interactions) .

- Thermal Stability : Hydrogen-bonded networks correlate with higher melting points (e.g., 160–180°C for tightly packed crystals) compared to non-hydrogen-bonded analogs .

Q. What strategies optimize the enantiomeric purity of this compound derivatives?

Methodological Answer:

- Chiral Catalysts : Use of BINOL-derived phosphoric acids in asymmetric synthesis achieves >90% ee. Monitor enantiopurity via chiral HPLC (Chiralpak IA column, hexane/IPA eluent) .

- Dynamic Resolution : Racemic mixtures are resolved using lipases (e.g., CAL-B) in kinetic resolutions, selectively hydrolyzing one enantiomer .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity of tetrahydroquinoline derivatives?

Methodological Answer:

- Standardized Assays : Discrepancies in IC50 values often arise from varying assay conditions (e.g., cell lines, incubation times). Use WHO-recommended protocols for consistency .

- Metabolite Interference : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to observed bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.